N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Overview
Description
The compound N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do offer insights into the synthesis and structural analysis of related acetamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the formation of an amide linkage between an acyl group and an amine. In the first paper, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions at the carbon adjacent to the amide nitrogen. The synthesis process included the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds with significant biological activity as opioid kappa agonists .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and potential intramolecular hydrogen bonding, which can influence the overall conformation and reactivity of the molecule. The second paper describes the structure of an N-(4,6-dimethylpyrid-2-yl)acetamide compound, highlighting the planarity of the molecule and the presence of an intramolecular hydrogen bond that contributes to this planarity. The pyridyl and phenyl rings in the molecule make a significant angle with each other, which could be a factor in the biological activity of such compounds .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond. The amide linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, the presence of substituents on the acetamide can influence its reactivity in electrophilic aromatic substitution reactions or nucleophilic addition reactions, depending on the electronic nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure, particularly the presence of hydrogen bonding and the overall polarity of the molecule. The intramolecular hydrogen bond observed in the second paper's compound suggests that similar compounds may have increased solubility in polar solvents and potentially higher melting points due to the stabilization provided by hydrogen bonding .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with various compounds to form 5H-pyrimido[5,4-b]indole derivatives, which are closely related to the chemical structure (Shestakov et al., 2009).
Potential Medical Applications
- Antimicrobial Agents : A series of acetamide derivatives, including structures similar to the compound , were synthesized and evaluated for their antimicrobial properties against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Miscellaneous Applications
- In Pharmaceutical Patents : Compounds related to the given chemical, like pyridazino[4,5-b]indole-1-acetamide derivatives, have been patented for various pharmaceutical uses, including cardiac, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
- Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to the compound , has shown promising results in the development of novel antiallergic compounds (Menciu et al., 1999).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . This suggests that the compound could potentially affect various biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could have a range of molecular and cellular effects.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-4-5-14-13(7-11)16-17(21-14)18(24)22(10-20-16)9-15(23)19-8-12-3-2-6-25-12/h2-7,10,21H,8-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHNAZKRFQURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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